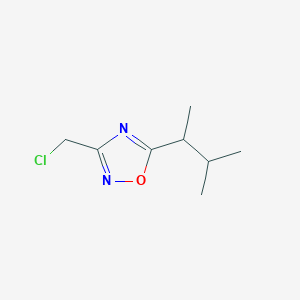
3-(chloromethyl)-5-(3-methylbutan-2-yl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Chloromethyl)-5-(3-methylbutan-2-yl)-1,2,4-oxadiazole, also known as CMOB, is a small molecule that has been used in a variety of scientific research applications. CMOB is an organic compound that is composed of two nitrogen atoms and three oxygen atoms. It is a colorless, odorless, and water-soluble compound that has a melting point of approximately 200°C.
Aplicaciones Científicas De Investigación
3-(chloromethyl)-5-(3-methylbutan-2-yl)-1,2,4-oxadiazole has been used in a variety of scientific research applications, including the study of enzyme inhibition, protein-ligand interactions, and drug delivery. It has been used to study the inhibition of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. 3-(chloromethyl)-5-(3-methylbutan-2-yl)-1,2,4-oxadiazole has also been used to study the interactions between proteins and small molecules, such as drugs, and to evaluate the ability of drugs to bind to their target proteins. Additionally, 3-(chloromethyl)-5-(3-methylbutan-2-yl)-1,2,4-oxadiazole has been used to study drug delivery systems, such as liposomes and nanoparticles.
Mecanismo De Acción
The mechanism of action of 3-(chloromethyl)-5-(3-methylbutan-2-yl)-1,2,4-oxadiazole is not yet fully understood. However, it is believed that the compound binds to the active site of an enzyme and inhibits its activity. This is thought to be due to the presence of the nitrogen and oxygen atoms in the molecule, which are able to form hydrogen bonds with the active site of the enzyme. Additionally, the presence of the chlorine atom in the molecule is thought to increase the polarity of the molecule, which makes it more likely to bind to the enzyme.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(chloromethyl)-5-(3-methylbutan-2-yl)-1,2,4-oxadiazole are not yet fully understood. However, it is believed that the compound may have a variety of effects on the body, including the inhibition of enzymes, the binding of proteins, and the delivery of drugs. Additionally, it is thought that the compound may have an effect on the metabolism of certain drugs, as well as an effect on the transport of certain molecules across cell membranes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-(chloromethyl)-5-(3-methylbutan-2-yl)-1,2,4-oxadiazole in laboratory experiments include its low cost, its water solubility, and its availability in a variety of forms. Additionally, the compound is relatively stable and has a low melting point, which makes it suitable for use in a variety of laboratory experiments. However, there are some limitations to using 3-(chloromethyl)-5-(3-methylbutan-2-yl)-1,2,4-oxadiazole in laboratory experiments. These include the lack of information about its mechanism of action, the potential for it to bind to proteins, and the potential for it to interact with other compounds in the reaction mixture.
Direcciones Futuras
The potential future directions for the use of 3-(chloromethyl)-5-(3-methylbutan-2-yl)-1,2,4-oxadiazole include further research into its mechanism of action, the development of new synthesis methods, and the exploration of its potential therapeutic applications. Additionally, further research could be done into the effects of 3-(chloromethyl)-5-(3-methylbutan-2-yl)-1,2,4-oxadiazole on the metabolism of drugs, its potential to bind to proteins, and its ability to interact with other compounds in the reaction mixture. Finally, further research could be done into the potential for 3-(chloromethyl)-5-(3-methylbutan-2-yl)-1,2,4-oxadiazole to be used as a drug delivery system, such as liposomes and nanoparticles.
Métodos De Síntesis
3-(chloromethyl)-5-(3-methylbutan-2-yl)-1,2,4-oxadiazole is synthesized through a process called alkylation, which is a reaction between an alkyl halide and a nucleophile. The reaction begins with the conversion of the alkyl halide to an alkyl anion, followed by the nucleophilic attack of the anion on the electrophilic center of the nucleophile. This reaction produces 3-(chloromethyl)-5-(3-methylbutan-2-yl)-1,2,4-oxadiazole as the product. The reaction is typically carried out in an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide.
Propiedades
IUPAC Name |
3-(chloromethyl)-5-(3-methylbutan-2-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClN2O/c1-5(2)6(3)8-10-7(4-9)11-12-8/h5-6H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZOKJWOXVXOBIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)C1=NC(=NO1)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Chloromethyl)-5-(3-methylbutan-2-yl)-1,2,4-oxadiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


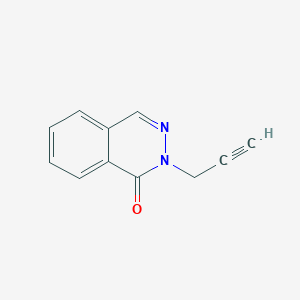
![4-[(4-Ethylbenzoyl)amino]cyclohexanecarboxylic acid](/img/structure/B6615904.png)

![2-[2-(diethylamino)ethyl]-1,3-thiazole-4-carbaldehyde](/img/structure/B6615910.png)
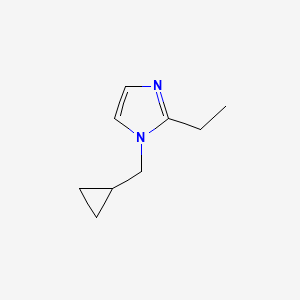
![3-[(1H-1,2,4-triazol-1-yl)methyl]pyridine](/img/structure/B6615944.png)
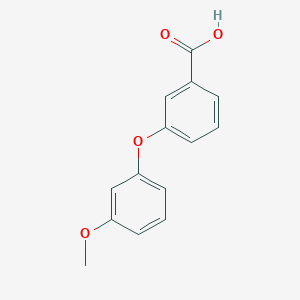
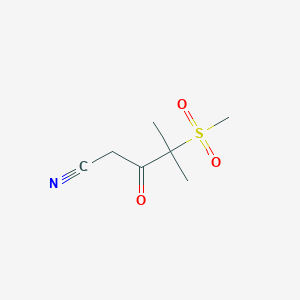
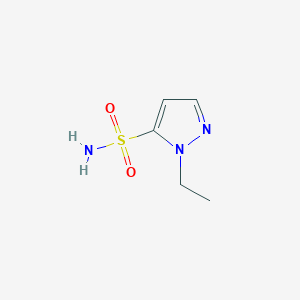
amino}acetic acid](/img/structure/B6615977.png)
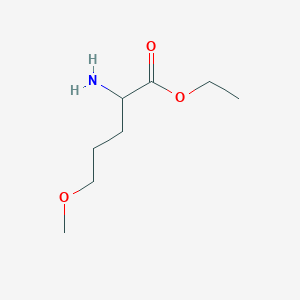
amino}-2-(4-chlorophenyl)acetic acid](/img/structure/B6615990.png)
amino}-2-(pyridin-3-yl)acetic acid](/img/structure/B6615997.png)